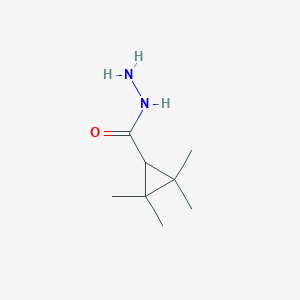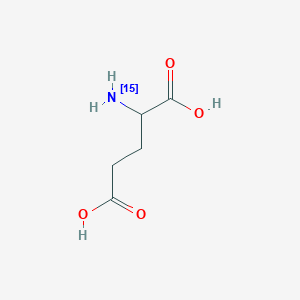
2-(15N)azanylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-glutamic-15N acid is a stable isotope-labeled version of L-glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The molecular formula of L-glutamic-15N acid is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-glutamic-15N acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-glutamic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction typically involves the following steps:
Starting Material: L-glutamic acid
Reagent: Nitrogen-15 labeled ammonia
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of nitrogen-15 into the amino group.
Industrial Production Methods
Industrial production of L-glutamic-15N acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or chromatography. The final product is typically available in powder form with high isotopic purity (e.g., 98% nitrogen-15) .
Análisis De Reacciones Químicas
Types of Reactions
L-glutamic-15N acid undergoes various chemical reactions, including:
Oxidation: L-glutamic-15N acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form L-glutamate.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: α-ketoglutarate
Reduction: L-glutamate
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
L-glutamic-15N acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in research on neurotransmitter function and brain metabolism.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms
Mecanismo De Acción
L-glutamic-15N acid acts as an excitatory neurotransmitter by activating glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine from dopaminergic terminals. The compound cannot cross the blood-brain barrier in significant quantities and is instead converted into L-glutamine, which is used by the brain for fuel and protein synthesis .
Comparación Con Compuestos Similares
L-glutamic-15N acid is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-glutamic acid: The non-labeled version, commonly found in proteins and used as a neurotransmitter.
L-glutamic-5-14C acid: Another labeled version, but with carbon-14 instead of nitrogen-15.
D-glutamic acid: The D-isomer of glutamic acid, which has different biological properties.
L-glutamic-15N acid stands out due to its specific use in NMR spectroscopy and metabolic tracing, providing valuable insights into molecular and metabolic processes.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2-(15N)azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i6+1 |
Clave InChI |
WHUUTDBJXJRKMK-PTQBSOBMSA-N |
SMILES isomérico |
C(CC(=O)O)C(C(=O)O)[15NH2] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


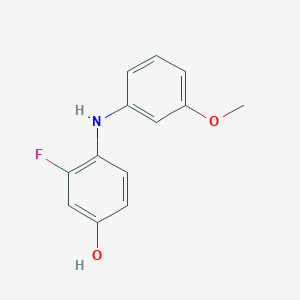
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
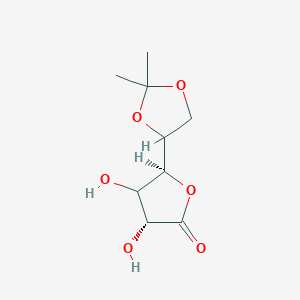


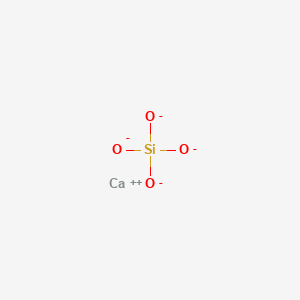
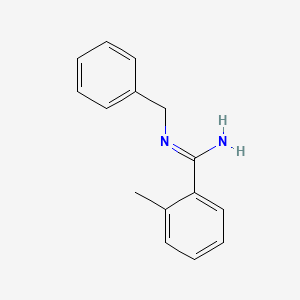
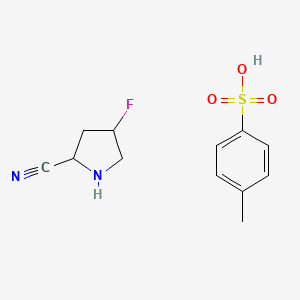
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
